molecular formula C18H22N4OS B2575029 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234813-55-8

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2575029
CAS No.: 1234813-55-8
M. Wt: 342.46
InChI Key: VRCXIHONXOYKJR-UHFFFAOYSA-N
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Description

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a methylthio group and a pyrimidinyl-piperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Methylthio Group: This step involves the substitution of a suitable leaving group (e.g., halide) on the benzamide core with a methylthio group, often using a thiol reagent.

    Attachment of the Pyrimidinyl-Piperidinyl Substituent: This is typically done through a nucleophilic substitution reaction, where the piperidinyl group is introduced first, followed by the pyrimidinyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzamide core or the pyrimidinyl-piperidinyl substituent.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(pyridin-4-ylmethyl)benzamide
  • 2-(methylthio)-N-(pyrimidin-4-ylmethyl)benzamide
  • 2-(methylthio)-N-(piperidin-4-ylmethyl)benzamide

Uniqueness

2-(methylthio)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its methylthio group and the pyrimidinyl-piperidinyl substituent. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-24-16-6-3-2-5-15(16)17(23)21-13-14-7-11-22(12-8-14)18-19-9-4-10-20-18/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCXIHONXOYKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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